![molecular formula C18H13NO4 B5211194 5-(4-methylphenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone](/img/structure/B5211194.png)
5-(4-methylphenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone
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Overview
Description
5-(4-methylphenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone, commonly known as MMB-FUBINACA, is a synthetic cannabinoid that has gained attention in recent years due to its potential use as a recreational drug. However, this compound also has significant scientific research applications, particularly in the field of pharmacology.
Mechanism of Action
MMB-FUBINACA binds to the CB1 receptor with high affinity and activates it, leading to the release of neurotransmitters such as dopamine and serotonin. This results in the characteristic psychoactive effects of marijuana, such as euphoria, relaxation, and altered perception.
Biochemical and physiological effects:
In addition to its psychoactive effects, MMB-FUBINACA has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause respiratory depression. It has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
Advantages and Limitations for Lab Experiments
One of the major advantages of using MMB-FUBINACA in lab experiments is its potency and selectivity for the CB1 receptor. This allows researchers to study the effects of CB1 activation in a controlled manner. However, one of the limitations of using MMB-FUBINACA is its potential for abuse and the associated ethical concerns. Additionally, its effects on other physiological systems, such as the cardiovascular and respiratory systems, must be taken into account when designing experiments.
Future Directions
There are a number of future directions for research on MMB-FUBINACA. One area of interest is its potential for the treatment of pain and inflammation. Another area of interest is its effects on the cardiovascular and respiratory systems, particularly in individuals with preexisting conditions such as hypertension or asthma. Additionally, further research is needed to fully understand the potential for abuse and the associated risks of MMB-FUBINACA.
Synthesis Methods
MMB-FUBINACA can be synthesized using a variety of methods, including the reaction of 4-methylphenylboronic acid with 2-nitrobenzaldehyde in the presence of a palladium catalyst. Another method involves the reaction of 4-methylphenylacetonitrile with 2-nitrobenzaldehyde in the presence of a base such as potassium carbonate.
Scientific Research Applications
MMB-FUBINACA has been used extensively in scientific research, particularly in the field of pharmacology. It has been shown to have potent agonist activity at the cannabinoid receptor CB1, which is responsible for the psychoactive effects of marijuana. This makes MMB-FUBINACA a valuable tool for studying the physiological and biochemical effects of CB1 activation.
properties
IUPAC Name |
(3Z)-5-(4-methylphenyl)-3-[(2-nitrophenyl)methylidene]furan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c1-12-6-8-13(9-7-12)17-11-15(18(20)23-17)10-14-4-2-3-5-16(14)19(21)22/h2-11H,1H3/b15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGLYQDDVDDPMB-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC3=CC=CC=C3[N+](=O)[O-])C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C/C(=C/C3=CC=CC=C3[N+](=O)[O-])/C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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